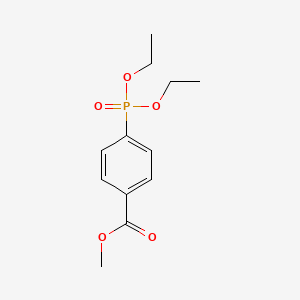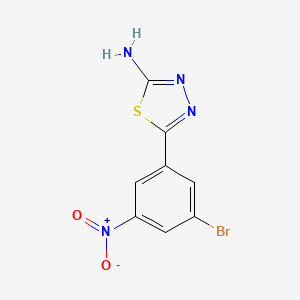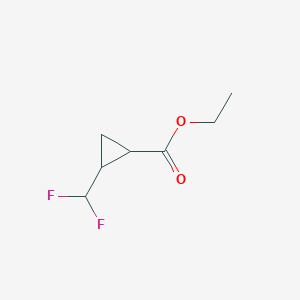
N-Boc-N-(2-bromoallyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-(2-bromoallyl)aniline is a compound with the molecular formula C13H18BrNO2 It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aniline is substituted with a 2-bromoallyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for Boc protection is the reaction of aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for N-Boc-N-(2-bromoallyl)aniline would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-(2-bromoallyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-bromoallyl group can be replaced by other nucleophiles, leading to the formation of different substituted anilines.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups.
Deprotection: Free aniline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
N-Boc-N-(2-bromoallyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Boc-N-(2-bromoallyl)aniline involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, the compound may interact with enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-aniline: Similar in structure but lacks the 2-bromoallyl group.
N-Boc-N-(2-chloroallyl)aniline: Similar but with a chlorine atom instead of a bromine atom.
N-Boc-N-(2-iodoallyl)aniline: Similar but with an iodine atom instead of a bromine atom
Uniqueness
Eigenschaften
Molekularformel |
C14H18BrNO2 |
|---|---|
Molekulargewicht |
312.20 g/mol |
IUPAC-Name |
tert-butyl N-(2-bromoprop-2-enyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-11(15)10-16(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
BTORRQBWDCKASF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC(=C)Br)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)








![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)



